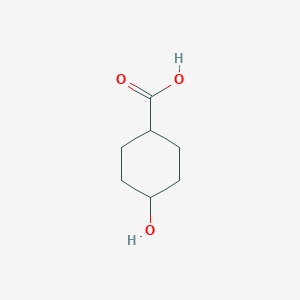

4-Hydroxycyclohexanecarboxylic acid

Descripción

trans-4-Hydroxycyclohexanecarboxylic acid has been reported in Tsuga dumosa with data available.

RN given refers to trans-isomer; RN for cpd without isomeric designation not avail 8/91

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFRWBBJISAZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190327, DTXSID901015736 | |

| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycyclohexylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17419-81-7, 3685-26-5, 3685-22-1 | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17419-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Hydroxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycyclohexylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxycyclohexanecarboxylic acid. The information is presented to support research, scientific analysis, and drug development activities where this molecule is of interest. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of relevant chemical and biological pathways.

Physicochemical Properties

This compound (4-HCCA) is a cyclic organic compound containing both a hydroxyl and a carboxylic acid functional group. It exists as two stereoisomers, cis and trans, which exhibit distinct physicochemical properties. The properties of the individual isomers and the mixture are summarized below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [2] |

| Density (Predicted) | 1.246 ± 0.06 g/cm³ |

Table 2: Physicochemical Properties of cis-4-Hydroxycyclohexanecarboxylic Acid

| Property | Value | Source |

| Melting Point | 152 °C | |

| pKa (Predicted) | 4.72 ± 0.10 | |

| Solubility | Soluble in water | |

| LogP (Predicted) | 0.56 |

Table 3: Physicochemical Properties of trans-4-Hydroxycyclohexanecarboxylic Acid

| Property | Value | Source |

| Melting Point | 120 °C | |

| Boiling Point (Predicted) | 307.9 ± 35.0 °C | |

| pKa (Predicted) | 4.72 ± 0.10 | |

| Solubility | Soluble in water | |

| LogP (Predicted) | 0.56 |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties of this compound.

The melting point of a solid organic compound is a crucial indicator of its purity. For this compound, the capillary method using a melting point apparatus is standard.

-

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline compounds exhibit a sharp melting point range (typically 0.5-1.0°C).

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to obtain an approximate melting point.

-

A fresh sample is then heated slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.

-

For liquid compounds or those that can be melted without decomposition, the boiling point is a key physical constant. For a high-boiling point solid like this compound, determination is typically performed under reduced pressure to prevent decomposition. The Thiele tube method is a common approach for micro-scale determination.

-

Principle: A small amount of the liquid is heated, and the temperature at which its vapor pressure equals the atmospheric pressure is measured. This is observed as the point where a continuous stream of bubbles ceases upon cooling and the liquid is drawn back into a capillary tube.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube, heating source.

-

Procedure:

-

A small amount of the sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a heating oil.

-

The Thiele tube is heated gently, and a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.

-

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard and accurate method for its determination.

-

Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored as a function of the volume of base added. The pKa is the pH at the half-equivalence point.

-

Apparatus: pH meter with a combination glass electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

-

The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.

-

A standardized solution of sodium hydroxide is added in small increments from a burette.

-

The pH is recorded after each addition, allowing the reading to stabilize.

-

A titration curve is generated by plotting pH versus the volume of NaOH added.

-

The equivalence point is determined from the inflection point of the curve. The pKa is the pH at half the volume of the equivalence point.

-

Solubility in water is a critical parameter, particularly in drug development. The shake-flask method is a common technique for determining aqueous solubility.

-

Principle: An excess amount of the solid is equilibrated with water at a constant temperature until the solution is saturated. The concentration of the dissolved solid in the aqueous phase is then determined.

-

Apparatus: Flasks with stoppers, constant temperature shaker or bath, analytical balance, filtration apparatus, and a suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The solution is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of this compound in the filtrate is determined using a calibrated analytical method.

-

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach, while reverse-phase high-performance liquid chromatography (RP-HPLC) offers a faster alternative.

-

Principle (Shake-Flask Method): The compound is partitioned between octanol and water. The concentrations in each phase are measured to determine the partition coefficient (P). LogP is the base-10 logarithm of P.

-

Apparatus (Shake-Flask Method): Separatory funnel or centrifuge tubes, octanol, water, analytical method for quantification.

-

Procedure (Shake-Flask Method):

-

Octanol and water are mutually saturated before the experiment.

-

A known amount of this compound is dissolved in either octanol or water.

-

The solution is placed in a separatory funnel with the other solvent.

-

The funnel is shaken to allow for partitioning and then allowed to stand for the phases to separate.

-

The concentration of the compound in both the octanol and water phases is determined.

-

LogP is calculated as log₁₀([concentration in octanol]/[concentration in water]).

-

-

Principle (RP-HPLC Method): A correlation is established between the retention time of a series of compounds with known LogP values on a reverse-phase HPLC column and their LogP values. The LogP of the unknown compound is then interpolated from its retention time.

-

Apparatus (RP-HPLC Method): HPLC system with a reverse-phase column (e.g., C18), detector, and a set of calibration standards with known LogP values.

-

Procedure (RP-HPLC Method):

-

A mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, is used.

-

A series of standards with known LogP values are injected into the HPLC system, and their retention times are recorded.

-

A calibration curve of log(retention time) versus LogP is constructed.

-

This compound is injected under the same conditions, and its retention time is measured.

-

The LogP of this compound is determined from the calibration curve.

-

Synthesis and Biological Pathways

This compound is a metabolite of p-hydroxybenzoic acid and can be synthesized through the hydrogenation of the aromatic ring. It has been detected in human urine and its presence is linked to gut microbial metabolism. Altered levels of this metabolite have been observed in the context of colorectal cancer.

A common synthetic route to this compound involves the catalytic hydrogenation of p-hydroxybenzoic acid. The resulting mixture of cis and trans isomers can then be isomerized to enrich the trans isomer.

This compound is a product of the metabolism of p-hydroxybenzoic acid, a common dietary compound, by gut microbiota. This metabolite is absorbed into the bloodstream and subsequently excreted in the urine. Its levels can be indicative of specific gut microbial activities and have been studied in the context of diseases such as colorectal cancer.

The analysis of this compound in biological fluids like urine is typically performed using advanced analytical techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). This method allows for the sensitive and specific quantification of various organic acids.

References

The Natural Occurrence of 4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycyclohexanecarboxylic acid (4-HCHC) is a cyclic organic acid that has been identified in various natural sources, including plants, animals, and microbial environments. Its presence as a human urinary metabolite, originating from the gut microbiome, has garnered interest in its potential as a biomarker. Furthermore, its role in microbial metabolism and food spoilage presents avenues for research in microbiology and food science. This technical guide provides a comprehensive overview of the natural occurrence of 4-HCHC, detailing its presence in different biological systems. It outlines established metabolic pathways and provides detailed experimental protocols for its detection and analysis. The information is intended to serve as a foundational resource for researchers investigating its biological significance and potential therapeutic applications.

Natural Occurrence of this compound

This compound has been detected in a range of natural environments, from plant species to animal tissues and microbial ecosystems. While its presence is widely reported, quantitative data on its concentration in these sources remains limited.

Plant Kingdom

The occurrence of 4-HCHC in the plant kingdom is not extensively documented. However, the trans-isomer has been reported in the Himalayan hemlock (Tsuga dumosa)[1]. A related compound, 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid, has been isolated from Salvia dugesii.

Animal Kingdom and Human Metabolism

4-HCHC has been identified in various animal-derived food products, although typically without quantification. It is considered a potential biomarker for the consumption of poultry (such as chicken and turkey), domestic pig, sheep, and cattle[2].

In humans, 4-HCHC is recognized as a urinary metabolite[1][3]. Its presence in urine is largely attributed to the metabolic activity of the gut microbiome[4]. Studies have shown that the urinary excretion of cis-4-hydroxycyclohexanecarboxylic acid can be suppressed by treatment with neomycin, an antibiotic that reduces intestinal bacteria, strongly suggesting a gastrointestinal bacterial origin. It has also been detected in other human biofluids, including blood and feces.

Microbial World

The role of microorganisms in the production and metabolism of 4-HCHC is well-established.

-

Gut Microbiota: As mentioned, the human gut microbiome is a primary source of endogenous 4-HCHC. It is considered a by-product of bacterial metabolism, potentially from dietary precursors like p-hydroxybenzoic acid.

-

Alcaligenes Species: A specific strain, Alcaligenes strain W1, has been shown to metabolize cyclohexane carboxylate to trans-4-hydroxycyclohexane carboxylate as an intermediate in a larger metabolic pathway.

-

Food Spoilage: 4-HCHC has been identified as a key substrate in the "zapatera" spoilage of Spanish-style green olives. In this process, it is converted to cyclohexanecarboxylic acid, a compound responsible for the characteristic off-odor. The concentration of 4-HCHC increases during the lactic acid fermentation of these olives.

Quantitative Data on Natural Occurrence

A significant gap in the current body of research is the lack of quantitative data for 4-HCHC in its various natural sources. The majority of studies report its detection without specifying concentrations.

| Natural Source | Species/Matrix | Isomer(s) | Concentration | Reference(s) |

| Plant | Tsuga dumosa (Himalayan hemlock) | trans | Detected, not quantified | |

| Animal | Poultry (Chicken, Turkey, etc.) | Not specified | Detected, not quantified | |

| Domestic Pig (Sus scrofa domestica) | Not specified | Detected, not quantified | ||

| Sheep (Ovis aries) | Not specified | Detected, not quantified | ||

| Cattle (Bos taurus) | Not specified | Detected, not quantified | ||

| Human | Urine | cis and trans | Detected, not quantified | |

| Blood | Not specified | Detected, not quantified | ||

| Feces | Not specified | Detected, not quantified | ||

| Microbial | Spanish-style Green Olive Brine | Not specified | Increases during fermentation |

Metabolic Pathways Involving this compound

While no signaling pathways have been definitively attributed to 4-HCHC, its role in microbial metabolism has been described.

Microbial Metabolism in Alcaligenes strain W1

Alcaligenes strain W1 utilizes a pathway to metabolize cyclohexane carboxylate, with trans-4-hydroxycyclohexane carboxylate as a key intermediate. The pathway proceeds as follows: Cyclohexane carboxylate is hydroxylated to form trans-4-hydroxycyclohexane carboxylate, which is then oxidized to 4-ketocyclohexane carboxylate. The final step involves the aromatization of this intermediate to p-hydroxybenzoate.

Formation by Gut Microbiota and Excretion

The prevailing hypothesis for the presence of 4-HCHC in human urine is its formation from dietary precursors by the gut microbiome. One proposed precursor is p-hydroxybenzoic acid. The gut microbiota metabolize this compound into 4-HCHC, which is then absorbed into the bloodstream and subsequently excreted in the urine.

References

- 1. This compound | C7H12O3 | CID 151138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 4-Hydroxycyclohexylcarboxylic acid (HMDB0001988) [hmdb.ca]

- 3. This compound: a rare compound in urinary organic acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apparent gastrointestinal origin of cis-4-hydroxycyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxycyclohexanecarboxylic Acid: A Human Urinary Metabolite of Gut Microbial Origin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycyclohexanecarboxylic acid is a human urinary metabolite primarily derived from the metabolic activity of the gut microbiota on dietary precursors. Its presence in urine can reflect the interplay between diet, the gut microbiome, and host metabolism. This technical guide provides a comprehensive overview of the biochemical origins, metabolic pathways, and analytical methodologies for the detection and potential quantification of this compound in human urine. While its role as a potential biomarker in various physiological and pathological states is an area of active investigation, this document consolidates the current understanding to support further research and development.

Introduction

This compound is a cyclic carboxylic acid that has been identified in human urine.[1] Early studies reported its presence in the urine of children with suspected metabolic disorders, suggesting a potential link to human health.[2] Subsequent research has pointed towards a microbial origin, positioning this compound as a product of the intricate metabolic interplay between the human host and its gut microbiome.[3] Understanding the biosynthesis and excretion of this compound is crucial for elucidating its physiological significance and exploring its potential as a biomarker for dietary intake, gut microbiome function, and various health conditions.

Biochemical Origins and Metabolic Pathways

The primary origin of urinary this compound is believed to be the metabolism of dietary polyphenols and other cyclic compounds by the gut microbiota.[3][4]

2.1. Gut Microbial Metabolism of Dietary Precursors

Several dietary components have been proposed as precursors for the microbial synthesis of this compound:

-

Quinic Acid: This compound is abundant in coffee, tea, and various fruits. Gut microbes can metabolize quinic acid through a reductive pathway that includes dehydroxylation to produce cyclohexane carboxylic acid, a potential precursor to its hydroxylated form.

-

Chlorogenic Acid: A major polyphenol in coffee, chlorogenic acid is an ester of caffeic acid and quinic acid. Hydrolysis by gut microbial esterases releases quinic acid, which can then enter the metabolic pathway described above.

-

Other Polyphenols: The gut microbiota is known to metabolize a wide range of dietary polyphenols, often involving the breakdown of complex ring structures into simpler phenolic and carboxylic acids. It is plausible that other polyphenolic structures could also serve as precursors.

2.2. Proposed Metabolic Pathway

The exact metabolic pathway leading to this compound in the human gut is not fully elucidated but is thought to involve several key microbial enzymatic reactions. A proposed pathway, based on the metabolism of related compounds, is outlined below.

Caption: Proposed metabolic pathway of this compound.

Quantitative Data

Currently, there is a notable lack of established reference ranges for this compound in the urine of healthy human populations. While the compound has been identified in various studies, specific quantitative data comparing levels in healthy versus diseased states are not yet available in the public domain. This represents a significant knowledge gap and a key area for future research. The development of validated quantitative assays is a prerequisite for establishing such reference ranges and exploring the compound's diagnostic or prognostic potential.

Experimental Protocols

The analysis of this compound in urine typically involves chromatographic methods coupled with mass spectrometry. The following sections outline general protocols that can be adapted and validated for the specific quantification of this metabolite.

4.1. Sample Preparation

Proper sample preparation is critical for the accurate analysis of urinary organic acids.

Caption: General workflow for urine sample preparation.

4.1.1. Urine Collection and Storage

-

Collect first-morning or 24-hour urine samples in sterile containers.

-

For organic acid analysis, it is advisable to store samples at -20°C or lower to minimize degradation.

4.1.2. Extraction

-

Liquid-Liquid Extraction (LLE): This is a common method for extracting organic acids from urine.

-

Thaw the urine sample to room temperature.

-

Add an appropriate internal standard to the urine sample for quantification.

-

Acidify the urine to a pH of approximately 1-2 using hydrochloric acid (HCl).

-

Extract the acidified urine with a water-immiscible organic solvent, such as ethyl acetate or diethyl ether. This step should be repeated to ensure complete extraction.

-

Combine the organic phases.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen to obtain the dried extract.

-

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

4.2.1. Derivatization

-

Silylation: This is a common derivatization technique for compounds with active hydrogen atoms (e.g., hydroxyl and carboxyl groups).

-

To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).

-

Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

4.2.2. GC-MS Parameters (Example)

-

Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., 5% phenyl-methylpolysiloxane).

-

Injection: Split or splitless injection of the derivatized sample.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 80°C, holding for a few minutes, and then ramping up to 280-300°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

-

Identification: The trimethylsilyl (TMS) derivative of this compound can be identified by its characteristic mass spectrum, which would include a molecular ion peak and specific fragmentation patterns. The mass spectrum of the TMS derivative of hydroxy acids often shows characteristic ions resulting from TMS group migrations and alpha-cleavages.

4.3. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can also be used for the analysis of this compound, often with UV or mass spectrometric detection. Derivatization is typically not required for HPLC analysis.

4.3.1. HPLC Parameters (Example)

-

Column: A reversed-phase C18 column is commonly used for the separation of polar compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection:

-

UV Detection: this compound has a weak chromophore, which may limit the sensitivity of UV detection.

-

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity for detection and quantification.

-

4.4. Method Validation

Any analytical method used for the quantification of this compound in a clinical or research setting must be thoroughly validated according to established guidelines (e.g., FDA, ICH). Key validation parameters include:

-

Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between dietary intake, gut microbiota, and the urinary excretion of this compound.

Caption: Factors influencing urinary this compound levels.

Conclusion and Future Directions

This compound is a urinary metabolite that holds promise as a non-invasive indicator of gut microbial metabolism of dietary compounds. This technical guide has summarized the current knowledge regarding its origins and analytical approaches. However, significant research is still required to fully understand its physiological relevance.

Key areas for future research include:

-

Quantitative Analysis: Development and validation of robust, high-throughput analytical methods for the precise quantification of this compound in human urine.

-

Reference Ranges: Establishment of reference ranges in large, well-characterized healthy populations, considering factors such as age, sex, diet, and geographical location.

-

Clinical Correlation: Investigation of the association between urinary levels of this compound and various diseases, including metabolic disorders, gastrointestinal diseases, and other conditions influenced by the gut microbiome.

-

Microbiome Studies: Identification of the specific gut microbial species and enzymatic pathways responsible for the production of this compound from different dietary precursors.

Addressing these research questions will be instrumental in unlocking the full potential of this compound as a valuable biomarker in clinical and nutritional research.

References

- 1. Mechanisms of gut bacterial metabolism of dietary polyphenols into bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-hydroxycyclohexane-1-carboxylic acid: an unusual compound isolated from the urine of children with suspected disorders of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gut microbial metabolites of dietary polyphenols and their potential role in human health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biological Origin of cis-4-Hydroxycyclohexanecarboxylic Acid in Urine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biological origins of cis-4-hydroxycyclohexanecarboxylic acid, a metabolite detected in human urine. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its formation, particularly focusing on the role of the gut microbiome. The guide details the metabolic pathways, presents available data on its urinary excretion, and provides comprehensive experimental protocols for its detection and quantification.

Introduction

cis-4-Hydroxycyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative that has been identified in human urine.[1][2] Its presence is significant as it is not a product of endogenous human metabolism but rather a metabolite originating from the gut microbiota.[1] This makes it a potential biomarker for gut dysbiosis and microbial metabolic activity. Understanding its biological origins is crucial for researchers investigating the complex interplay between the gut microbiome and host health.

Biological Origin and Metabolic Pathway

The primary origin of urinary cis-4-hydroxycyclohexanecarboxylic acid is the anaerobic metabolism of p-hydroxybenzoic acid by the gut microbiota.[1] p-Hydroxybenzoic acid is a phenolic compound that can be derived from the microbial breakdown of dietary polyphenols or from the metabolism of the amino acid tyrosine.

The conversion of the aromatic ring of p-hydroxybenzoic acid to a saturated cyclohexane ring is a reductive process carried out by anaerobic bacteria in the gastrointestinal tract. This is supported by evidence showing that the administration of the antibiotic neomycin, which suppresses intestinal bacteria, leads to a significant reduction in the urinary excretion of cis-4-hydroxycyclohexanecarboxylic acid.[1]

The proposed metabolic pathway involves the enzymatic reduction of the aromatic ring of p-hydroxybenzoic acid. While the specific enzymes and intermediate steps in the human gut microbiome are not yet fully elucidated, the general principles of anaerobic aromatic compound metabolism suggest a multi-step process likely involving a benzoyl-CoA reductase or a similar enzyme system.

Below is a diagram illustrating the proposed metabolic pathway from p-hydroxybenzoic acid to cis-4-hydroxycyclohexanecarboxylic acid by the gut microbiota.

Quantitative Data on Urinary Excretion

Quantitative data on the urinary concentration of cis-4-hydroxycyclohexanecarboxylic acid in healthy individuals and in various disease states is limited in the current scientific literature. However, qualitative findings consistently point to its microbial origin and its potential modulation by factors affecting the gut microbiome.

| Condition | Observation | Reference |

| Healthy Individuals | Detected in urine, indicating baseline gut microbial activity. | |

| Neomycin Treatment | Urinary excretion is suppressed. | |

| Gut Dysbiosis | Levels may be altered, reflecting changes in microbial composition and metabolism. | |

| Inflammatory Bowel Disease (IBD) | Urinary metabolic profiles, including microbial metabolites, are altered in IBD patients. |

Experimental Protocols

The detection and quantification of cis-4-hydroxycyclohexanecarboxylic acid in urine are typically performed using gas chromatography-mass spectrometry (GC-MS) as part of a broader urinary organic acid profile.

Sample Preparation and Derivatization

This protocol is a representative method based on established procedures for urinary organic acid analysis.

-

Urine Collection: Collect a mid-stream urine sample in a sterile container. For quantitative analysis, a 24-hour urine collection can be performed.

-

Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte, if available, or a structurally similar compound not present in urine).

-

Acidification: Acidify the urine sample to a pH of approximately 1-2 by adding hydrochloric acid.

-

Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the layers. Repeat the extraction on the aqueous layer and combine the organic extracts.

-

Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.

-

Derivatization: To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of urinary organic acids.

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp 1: 5°C/min to 200°C

-

Ramp 2: 10°C/min to 300°C, hold for 5 minutes

-

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-600

-

Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Experimental Workflow Diagram

Conclusion

The presence of cis-4-hydroxycyclohexanecarboxylic acid in human urine is a direct indicator of gut microbial metabolism, specifically the anaerobic reduction of p-hydroxybenzoic acid. While its role as a biomarker is promising, further research is required to establish quantitative reference ranges in healthy and diseased populations and to fully elucidate the specific microbial species and enzymatic pathways responsible for its formation. The analytical methods outlined in this guide provide a robust framework for researchers to pursue these investigations and to further explore the significance of this microbial metabolite in human health and disease.

References

spectroscopic data for 4-Hydroxycyclohexanecarboxylic acid isomers

An In-depth Technical Guide to the Spectroscopic Data of 4-Hydroxycyclohexanecarboxylic Acid Isomers

This guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed comparison of spectroscopic data, experimental protocols, and visualizations to aid in the identification and characterization of these compounds.

Introduction to this compound Isomers

This compound (C₇H₁₂O₃, Molar Mass: 144.17 g/mol ) is a cyclohexane ring substituted with a hydroxyl (-OH) group and a carboxylic acid (-COOH) group at positions 1 and 4.[1] The spatial arrangement of these two functional groups relative to the plane of the ring gives rise to two diastereomers: cis-4-Hydroxycyclohexanecarboxylic acid and trans-4-Hydroxycyclohexanecarboxylic acid. In the cis isomer, the hydroxyl and carboxyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.[2] This stereochemical difference significantly influences their physical properties and spectroscopic signatures.

Comparative Spectroscopic Data

The following sections summarize the key spectroscopic data for distinguishing between the cis and trans isomers.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating the isomers based on the chemical shifts (δ) and coupling constants of the protons at C1 and C4. The axial or equatorial orientation of these protons, which differs between the cis and trans conformers, leads to distinct spectral patterns.

Table 1: ¹H NMR Data (Predicted)

| Proton Assignment | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) | Notes |

| -COOH | 10.0 - 13.0 (broad s) | 10.0 - 13.0 (broad s) | Chemical shift is concentration and solvent dependent. |

| -OH | 2.0 - 5.0 (broad s) | 2.0 - 5.0 (broad s) | Chemical shift and appearance vary with solvent and concentration. |

| H-4 (CH-OH) | ~4.0 (multiplet) | ~3.5 (multiplet) | The proton in the cis isomer (axial) is typically more deshielded than in the trans isomer (equatorial). |

| H-1 (CH-COOH) | ~2.4 (multiplet) | ~2.2 (multiplet) | The proton in the cis isomer (equatorial) is typically more deshielded than in the trans isomer (axial). |

| Cyclohexane H | 1.2 - 2.1 (multiplets) | 1.2 - 2.1 (multiplets) | Complex overlapping signals from the CH₂ groups of the ring. |

Note: The predicted values are based on typical chemical shifts for substituted cyclohexanes. Actual experimental values may vary.[3][4]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments. Due to the symmetry of both molecules, five distinct carbon signals are expected: C1, C4, C2/C6, C3/C5, and the carboxyl carbon. The stereochemistry influences the shielding and thus the chemical shifts of these carbons.

Table 2: ¹³C NMR Data

| Carbon Assignment | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) | Reference |

| C=O (Carboxyl) | ~177 | ~177 | [5] |

| C4 (C-OH) | ~66 | ~70 | |

| C1 (C-COOH) | ~41 | ~43 | |

| C2, C6 | ~32 | ~34 | |

| C3, C5 | ~27 | ~29 |

Note: Specific peak assignments for the cis-isomer are predicted based on known substituent effects and comparison with the trans-isomer data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Both isomers will exhibit characteristic absorptions for the hydroxyl and carboxylic acid groups.

Table 3: Key IR Absorptions

| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance | Functional Group |

| O-H Stretch | 3300 - 2500 | Very Strong, Broad | Carboxylic Acid O-H (dimer) |

| O-H Stretch | 3550 - 3200 | Strong, Broad | Alcohol O-H (H-bonded) |

| C-H Stretch | 3000 - 2850 | Medium to Strong | Alkane C-H |

| C=O Stretch | 1760 - 1690 | Strong, Sharp | Carboxylic Acid C=O |

| C-O Stretch | 1320 - 1210 | Strong | Carboxylic Acid & Alcohol C-O |

| O-H Bend | 1440 - 1395 & 950 - 910 | Medium | Carboxylic Acid O-H |

Note: While the primary functional group absorptions are similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish the isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both isomers, the molecular ion [M]⁺ should be observed at an m/z (mass-to-charge ratio) of 144.

Table 4: GC-MS Fragmentation Data

| m/z Value | Proposed Fragment | Notes |

| 144 | [C₇H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 126 | [M - H₂O]⁺ | Loss of a water molecule |

| 99 | [M - COOH]⁺ | Loss of the carboxyl group |

| 81 | [M - H₂O - COOH]⁺ | Subsequent loss of water and carboxyl group |

Data derived from GC-MS analysis of a mixture of isomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H or ¹³C NMR spectra of the this compound isomers.

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Select a suitable deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.

-

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth using a gauge.

-

Place the sample into the NMR magnet.

-

Locking : The spectrometer's field frequency is adjusted to lock onto the deuterium signal of the solvent, ensuring magnetic field stability.

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils, either manually or automatically, to obtain sharp, symmetrical peaks.

-

Tuning : The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal detection.

-

Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay).

-

Initiate the data acquisition to collect the Free Induction Decay (FID) signal.

-

-

Data Processing :

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by referencing the residual solvent peak.

-

Integrate the peaks (for ¹H NMR) to determine the relative ratios of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of solid samples using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

-

Background Spectrum :

-

Ensure the ATR crystal surface is clean. Use a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) to wipe the crystal, then allow it to dry completely.

-

Collect a background spectrum without any sample on the crystal. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, and will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis :

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface.

-

Collect the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning :

-

The resulting spectrum is typically displayed in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

After analysis, raise the press arm and carefully clean the sample off the crystal surface using a soft tissue and an appropriate solvent.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of organic acids like this compound, which often requires derivatization to increase volatility.

-

Sample Preparation and Derivatization :

-

Accurately weigh a small amount of the sample (~1-5 mg) into a reaction vial.

-

Organic acids must be converted into volatile derivatives (e.g., trimethylsilyl (TMS) esters) to be suitable for GC analysis.

-

Add a derivatizing agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine, to the dried extract.

-

Cap the vial and heat it (e.g., at 60-80°C) for a specified time (e.g., 15-30 minutes) to complete the reaction.

-

Cool the sample to room temperature before injection.

-

-

GC-MS Instrument Setup :

-

GC Conditions : Set the appropriate parameters for the gas chromatograph, including the injector temperature, column type (e.g., a non-polar capillary column), oven temperature program (a ramp from a low to a high temperature to separate compounds), and carrier gas (usually helium) flow rate.

-

MS Conditions : Set the parameters for the mass spectrometer, including the ion source temperature, ionization mode (typically Electron Ionization, EI, at 70 eV), and the mass scan range (e.g., m/z 50-550).

-

-

Data Acquisition and Analysis :

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

-

The sample is vaporized and carried onto the column, where separation occurs based on boiling point and column affinity.

-

As components elute from the column, they enter the MS ion source, where they are fragmented and detected.

-

The resulting data consists of a total ion chromatogram (TIC), which shows signal intensity versus retention time, and a mass spectrum for each point in the chromatogram.

-

Identify the peak corresponding to the derivatized analyte and analyze its mass spectrum to confirm the molecular weight and fragmentation pattern.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | C7H12O3 | CID 151138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3685-22-1: cis-4-hydroxycyclohexanecarboxylic acid [cymitquimica.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 4-Hydroxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxycyclohexanecarboxylic acid, a compound of interest in various scientific domains, including as a potential anti-inflammatory and antioxidant agent.[1] This document compiles available quantitative solubility data, details relevant experimental protocols for solubility determination, and illustrates the key factors influencing the solubility of this compound.

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of solvents. The available quantitative data, primarily for the trans-isomer, is summarized in the table below. It is important to note that comprehensive experimental data across a wide range of organic solvents and aqueous conditions is not extensively available in the public domain.

| Solvent/System | Isomer | Temperature (°C) | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | trans | Not Specified | 100 mg/mL (693.63 mM) | Not Specified |

| Dimethyl Sulfoxide (DMSO) | trans | Not Specified | 28 mg/mL (194.22 mM) | Sonication Recommended |

| Methanol | trans | Not Specified | Soluble | Not Specified |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | trans | Not Specified | ≥ 2.5 mg/mL (17.34 mM) | In vivo formulation |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | trans | Not Specified | ≥ 2.5 mg/mL (17.34 mM) | In vitro formulation |

| 10% DMSO / 90% Corn Oil | trans | Not Specified | ≥ 2.5 mg/mL (17.34 mM) | In vivo formulation |

| Water | Not Specified | 25 | Predicted: 156 g/L | ALOGPS |

Factors Influencing Solubility

The solubility of this compound is governed by several physicochemical factors inherent to its molecular structure, which features both a polar hydroxyl group and a carboxylic acid group, as well as a non-polar cyclohexane ring. The interplay of these features dictates its behavior in different solvent environments.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for the existing solubility data on this compound are not publicly available, a general and widely accepted method for determining the equilibrium solubility of a solid compound is the shake-flask method . The following is a generalized protocol based on established methodologies.

General Shake-Flask Equilibrium Solubility Protocol

This protocol outlines the steps to determine the thermodynamic solubility of a compound in a given solvent.

References

Unveiling the Potential: A Technical Guide to the Prospective Anti-Inflammatory Activity of 4-Hydroxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature, as of the latest searches, does not contain direct evidence of the anti-inflammatory activity of 4-Hydroxycyclohexanecarboxylic acid. This document, therefore, presents a forward-looking technical guide based on the analysis of structurally related compounds and outlines a proposed research framework to investigate this potential. All data and experimental protocols are hypothetical and for illustrative purposes.

Introduction

This compound is a saturated cyclic molecule containing both a hydroxyl and a carboxylic acid functional group.[1] While it is known as a human urinary metabolite and an intermediate in chemical synthesis, its biological activities, particularly in the realm of inflammation, remain unexplored.[2][3][4] However, the chemical architecture of this molecule, featuring a cyclohexane ring, is present in various compounds that have demonstrated immunomodulatory and anti-inflammatory effects. This guide explores the hypothetical anti-inflammatory potential of this compound, drawing parallels from structurally analogous molecules and proposing a comprehensive strategy for its investigation.

Analysis of Structurally Related Compounds

The rationale for investigating this compound as a potential anti-inflammatory agent stems from the observed activities of compounds sharing its core cyclohexane or cyclohexene scaffolds. For instance, derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in peripheral blood mononuclear cells (PBMCs).[5] These findings suggest that the cyclic aliphatic core may serve as a valuable scaffold for the development of novel anti-inflammatory drugs.

Proposed Investigational Workflow

To systematically evaluate the anti-inflammatory properties of this compound, a multi-tiered experimental approach is proposed. This workflow would progress from initial in vitro screening to more complex cell-based assays and culminate in in vivo validation.

Hypothetical Quantitative Data

Should this compound possess anti-inflammatory properties, the following tables present a hypothetical summary of expected quantitative data from the proposed experiments.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

| cis-4-Hydroxycyclohexanecarboxylic acid | >100 | 85.2 | >100 |

| trans-4-Hydroxycyclohexanecarboxylic acid | >100 | 55.7 | 92.1 |

| Celecoxib (Control) | 15 | 0.04 | - |

| Zileuton (Control) | - | - | 0.5 |

Table 2: Hypothetical Effects on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Treatment (10 µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Inhibition (%) |

| cis-4-Hydroxycyclohexanecarboxylic acid | 25.3 ± 3.1 | 18.9 ± 2.5 | 30.1 ± 4.2 |

| trans-4-Hydroxycyclohexanecarboxylic acid | 42.1 ± 5.5 | 35.6 ± 4.8 | 48.7 ± 6.1 |

| Dexamethasone (1 µM, Control) | 92.5 ± 2.1 | 88.4 ± 3.3 | 95.2 ± 1.9 |

Detailed Experimental Protocols (Proposed)

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Ovine COX-1 and human recombinant COX-2.

-

Substrate: Arachidonic acid.

-

Assay Principle: A colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical) would be used. The assay measures the peroxidase activity of COX.

-

Procedure:

-

The test compound (cis- and trans-isomers of this compound) at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

-

Arachidonic acid is added to initiate the reaction.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The production of Prostaglandin G₂ is measured colorimetrically following the addition of a chromogen.

-

The absorbance is read at 590 nm.

-

IC₅₀ values are calculated from the concentration-response curves.

-

Cell-Based Assay for Pro-inflammatory Cytokine Production

Objective: To evaluate the effect of this compound on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli.

-

Procedure:

-

RAW 264.7 cells are seeded in 24-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of the test compound for 1 hour.

-

LPS (1 µg/mL) is added to the wells to induce an inflammatory response.

-

After 24 hours of incubation, the cell culture supernatants are collected.

-

The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

The percentage of cytokine inhibition is calculated relative to the LPS-only treated control.

-

Postulated Mechanism of Action: Signaling Pathway

Based on the common mechanisms of anti-inflammatory compounds, it is hypothesized that this compound might exert its effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural characteristics of this compound and the known activities of related compounds provide a compelling rationale for its investigation as a novel anti-inflammatory agent. The proposed research framework offers a systematic approach to elucidate its potential efficacy and mechanism of action. Future studies should focus on executing this workflow, and if promising results are obtained, further derivatization of the molecule could be explored to optimize its anti-inflammatory activity and pharmacokinetic properties. Such research could pave the way for a new class of anti-inflammatory therapeutics based on the simple, yet potentially potent, cyclohexanecarboxylic acid scaffold.

References

Antioxidant Properties of 4-Hydroxycyclohexanecarboxylic Acid Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclohexanecarboxylic acid (4-HCCA) and its derivatives represent a class of compounds with potential applications in pharmaceuticals and cosmetics. Their alicyclic scaffold, substituted with hydroxyl and carboxyl functional groups, provides a framework for structural modifications that could lead to compounds with significant biological activities, including antioxidant properties. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases and in the aging process.

Despite the therapeutic potential, a comprehensive review of the antioxidant properties of a wide range of 4-HCCA derivatives reveals a notable scarcity of specific quantitative data in publicly available scientific literature. While the parent compound and some simple esters have been identified in natural extracts with antioxidant activity, detailed structure-activity relationship (SAR) studies involving systematic evaluation of a library of synthetic derivatives are largely absent.

This technical guide aims to consolidate the available information, provide detailed experimental protocols for assessing antioxidant activity, and offer a forward-looking perspective on the potential SAR of these compounds. It is designed to be a valuable resource for researchers interested in exploring the antioxidant potential of this compound derivatives.

Current State of Research

The existing research on the antioxidant properties of this compound derivatives is sparse. Most available information comes from phytochemical studies of plant extracts where 4-HCCA or its simple esters, such as the methyl ester, have been identified as constituents. In these cases, the antioxidant activity is attributed to the entire extract, which contains a complex mixture of compounds, making it difficult to isolate the specific contribution of the 4-HCCA derivatives.

One patent has described the use of cyclohexanol derivatives, including the butyl ester of this compound, in cosmetic formulations, alluding to the antioxidant properties of related compounds like 4-t-butyl-cyclohexanol. However, this document does not provide specific quantitative data on the free radical scavenging or antioxidant capacity of 4-HCCA derivatives.

The lack of extensive research in this specific area presents a clear opportunity for new investigations into the synthesis and antioxidant evaluation of a diverse library of 4-HCCA derivatives, such as esters and amides with varying substituents. Such studies would be invaluable in establishing a clear structure-activity relationship and in identifying lead compounds for further development.

Potential Structure-Activity Relationships

While specific data for 4-HCCA derivatives is limited, we can extrapolate potential structure-activity relationships based on general principles of antioxidant chemistry and findings for related classes of compounds, such as phenolic acids. The antioxidant activity of a compound is often linked to its ability to donate a hydrogen atom or an electron to a free radical.

For 4-HCCA derivatives, the key functional groups for antioxidant activity are likely the hydroxyl group on the cyclohexane ring and potentially the carboxylic acid group (or its derivatives).

-

The Role of the Hydroxyl Group: The hydrogen atom of the hydroxyl group is a likely candidate for donation to a free radical. The ease of this donation will be influenced by the stereochemistry of the hydroxyl group (cis/trans) and the presence of other substituents on the cyclohexane ring. Electron-donating groups could enhance the antioxidant activity by stabilizing the resulting radical.

-

The Role of the Carboxylic Acid and its Derivatives: The carboxylic acid group itself is not a strong hydrogen donor. However, converting it into esters or amides introduces a variety of substituents that can influence the molecule's overall electronic properties, lipophilicity, and steric hindrance, all of which can impact antioxidant activity. For instance, incorporating another phenolic moiety into an ester or amide derivative could significantly enhance its radical scavenging capacity.

Experimental Protocols for Antioxidant Activity Assessment

To quantitatively assess the antioxidant properties of this compound derivatives, a battery of in vitro assays is recommended. The following are detailed protocols for some of the most common and relevant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.

-

Prepare a series of concentrations of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

-

A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same concentration range.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

-

For the blank, add 200 µL of methanol to a well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula:

-

Plot the percentage of inhibition against the concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, from the graph.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of the test compound and a standard antioxidant.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each concentration of the test compound or standard to the wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value from a plot of inhibition percentage versus concentration.

-

Visualizing Experimental Workflows and Mechanisms

To aid in the conceptualization of research in this area, the following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a general antioxidant mechanism.

Caption: Hypothetical workflow for the synthesis and antioxidant screening of 4-HCCA derivatives.

The Metabolic Crossroads of 4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclohexanecarboxylic acid (4-HCCA) is a cyclic organic acid that has been identified as a key intermediate in the microbial degradation of alicyclic compounds and as a metabolite in mammalian systems. Its presence in various biological matrices and its connection to microbial metabolism have made it a subject of interest in fields ranging from environmental microbiology to clinical diagnostics. This technical guide provides an in-depth overview of the role of 4-HCCA in metabolic pathways, presenting quantitative data, detailed experimental protocols, and visualizations of the core processes. While the primary focus is on its well-established role in microbial catabolism, we will also explore its relevance in human metabolism.

Microbial Degradation of Cyclohexanecarboxylic Acid: The Aromatization Pathway

The most well-characterized metabolic role of this compound is as an intermediate in the aerobic degradation of cyclohexanecarboxylic acid by various bacteria, notably species of Arthrobacter and Corynebacterium.[1][2] This pathway involves the sequential oxidation and aromatization of the cyclohexane ring, ultimately leading to intermediates of central metabolism. The key steps involving 4-HCCA are outlined below.

Step 1: Hydroxylation of Cyclohexanecarboxylic Acid

The pathway is initiated by the hydroxylation of cyclohexanecarboxylic acid to form trans-4-hydroxycyclohexanecarboxylic acid. The enzyme responsible for this initial step is a monooxygenase.

Step 2: Dehydrogenation of trans-4-Hydroxycyclohexanecarboxylic Acid

The hydroxylated intermediate, trans-4-HCCA, is then oxidized to 4-ketocyclohexanecarboxylic acid. This reaction is catalyzed by the NAD+-dependent enzyme trans-4-hydroxycyclohexanecarboxylate dehydrogenase.[1] The trans isomer is the preferred substrate for this enzyme.[3]

Step 3: Aromatization of 4-Ketocyclohexanecarboxylic Acid

The subsequent and critical step is the aromatization of 4-ketocyclohexanecarboxylic acid to p-hydroxybenzoic acid. In Corynebacterium cyclohexanicum, this conversion is a two-step process catalyzed by two distinct desaturase enzymes. Desaturase I converts 4-oxocyclohexanecarboxylic acid to (+)-4-oxocyclohex-2-enecarboxylic acid, which is then aromatized by desaturase II to p-hydroxybenzoic acid.

Step 4: Further Degradation

p-Hydroxybenzoic acid is a common intermediate in the degradation of aromatic compounds and is further metabolized via protocatechuic acid and the β-ketoadipate pathway, ultimately yielding intermediates of the citric acid cycle.

Quantitative Data

The following table summarizes the available kinetic data for the key enzyme involved in 4-HCCA metabolism, trans-4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum.

| Enzyme | Substrate | Km (mM) | Coenzyme | Km (mM) | pH |

| trans-4-Hydroxycyclohexanecarboxylate Dehydrogenase | 4-Oxocyclohexanecarboxylate | 0.50 | NADH | 0.28 | 6.8 |

| trans-4-Hydroxycyclohexanecarboxylate | 0.51 | NAD+ | 0.23 | 8.8 |

Equilibrium Constant (Keq): 1.79 x 10-10 M

Experimental Protocols

Assay for trans-4-Hydroxycyclohexanecarboxylate Dehydrogenase Activity

This protocol is based on the methods described for the enzyme from Corynebacterium cyclohexanicum. The activity is determined by monitoring the change in absorbance at 340 nm due to the oxidation or reduction of the nicotinamide cofactor.

A. Oxidative Reaction (trans-4-HCCA to 4-Keto-CHCA):

-

Reaction Mixture (1 ml):

-

100 µmol Tris-HCl buffer (pH 9.0)

-

2 µmol NAD+

-

1 µmol trans-4-hydroxycyclohexanecarboxylic acid

-

Cell-free extract or purified enzyme

-

-

Procedure:

-

Prepare the reaction mixture without the substrate (trans-4-HCCA).

-

Incubate at 30°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in absorbance at 340 nm using a spectrophotometer.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under these conditions.

-

B. Reductive Reaction (4-Keto-CHCA to trans-4-HCCA):

-

Reaction Mixture (1 ml):

-

100 µmol Potassium phosphate buffer (pH 7.0)

-

0.15 µmol NADH

-

1 µmol 4-ketocyclohexanecarboxylic acid

-

Cell-free extract or purified enzyme

-

-

Procedure:

-

Prepare the reaction mixture without the substrate (4-keto-CHCA).

-

Incubate at 30°C for 5 minutes.

-

Start the reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

-

Quantification of this compound in Urine by GC-MS (General Protocol)

This is a generalized protocol for the analysis of organic acids in urine, which can be adapted for the specific quantification of 4-HCCA.

-

Sample Preparation and Extraction:

-

Thaw a urine sample and centrifuge to remove particulate matter.

-

To a 1 ml aliquot of urine, add an internal standard (e.g., a stable isotope-labeled version of 4-HCCA or a structurally similar organic acid not present in the sample).

-

Acidify the urine to pH 1-2 with HCl.

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction twice.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

The dried extract is derivatized to increase the volatility of the organic acids for GC-MS analysis. A common method is trimethylsilylation.

-

Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried extract.

-

Incubate at a controlled temperature (e.g., 70°C) for a defined period (e.g., 30 minutes).

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., a DB-5ms) and a temperature gradient program to separate the components.

-

The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Identify 4-HCCA based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify by comparing the peak area of the analyte to that of the internal standard.

-